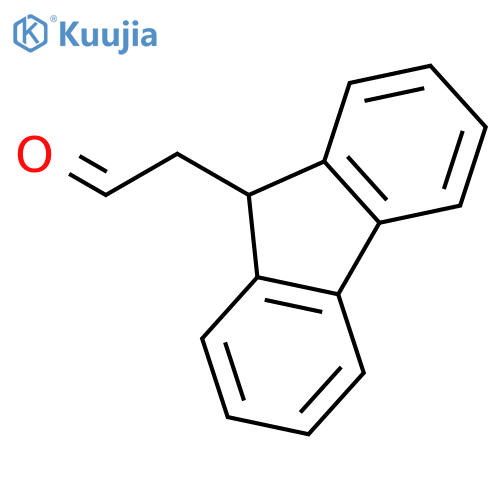Cas no 142532-75-0 (2-(9H-fluoren-9-yl)acetaldehyde)

142532-75-0 structure
商品名:2-(9H-fluoren-9-yl)acetaldehyde
2-(9H-fluoren-9-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 9H-Fluorene-9-acetaldehyde
- 2-(9H-fluoren-9-yl)acetaldehyde
- SCHEMBL73177
- 142532-75-0
- EN300-1807017
-
- インチ: InChI=1S/C15H12O/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,10,15H,9H2
- InChIKey: LRMKIHQXIRRHDU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 208.088815002Da
- どういたいしつりょう: 208.088815002Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 17.1Ų
2-(9H-fluoren-9-yl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807017-0.05g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1807017-2.5g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1807017-10g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 10g |
$4667.0 | 2023-09-19 | ||
| Enamine | EN300-1807017-5g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 5g |
$3147.0 | 2023-09-19 | ||
| Enamine | EN300-1807017-5.0g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1807017-10.0g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-1807017-0.25g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1807017-0.1g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1807017-0.5g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1807017-1.0g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 1g |
$1086.0 | 2023-05-23 |
2-(9H-fluoren-9-yl)acetaldehyde 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
142532-75-0 (2-(9H-fluoren-9-yl)acetaldehyde) 関連製品
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
